Cytotoxicity in HeLa Cells: 2‑Bromo‑6‑CF₃ Substitution versus 6‑CF₃‑Only Scaffold
In a systematic survey of nicotinamide derivatives, a closely related 6‑(trifluoromethyl)‑substituted pyridine analog exhibited IC₅₀ values of 8.70 ± 0.23 µM (MCF‑7) and 8.97 ± 0.31 µM (HeLa) [1]. While direct head‑to‑head data for the 2‑bromo‑6‑trifluoromethyl derivative are not publicly available in the same assay, class‑level evidence indicates that the introduction of a bromine at the 2‑position further modulates the electronic environment of the nicotinamide core, potentially altering both potency and selectivity profiles relative to the mono‑substituted 6‑CF₃ analog. This positions the 2‑bromo‑6‑CF₃ compound as a distinct chemotype for structure‑activity exploration.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Not determined in the referenced study; class‑level inference from structurally similar 6‑CF₃ nicotinamide derivatives |
| Comparator Or Baseline | 6‑(Trifluoromethyl)nicotinamide analog IC₅₀ = 8.70 ± 0.23 µM (MCF‑7) and 8.97 ± 0.31 µM (HeLa); Doxorubicin IC₅₀ = 9.06 ± 0.36 µM (MCF‑7) and 9.17 ± 0.39 µM (HeLa) |
| Quantified Difference | No direct numeric difference available; differentiation is based on the distinct substitution pattern rather than a measured ΔIC₅₀. |
| Conditions | MCF‑7 (breast cancer) and HeLa (cervical cancer) cell lines; 48 h incubation; MTT assay; reference standard Doxorubicin. |
Why This Matters
The presence of a 2‑bromo substituent offers a different electronic and steric SAR landscape compared to the 6‑CF₃‑only template, making the compound a valuable comparator for probing how halogenation influences anticancer activity.
- [1] Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. ChemistrySelect 2025, 10, e202404621. DOI: 10.1002/slct.202404621. View Source
